

# Biotin-PEG4-Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Biotin-PEG4-acid |           |  |  |  |
| Cat. No.:            | B1667292         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biotin-PEG4-acid** is a heterobifunctional linker that has garnered significant attention in the field of targeted drug delivery. This molecule consists of three key components: a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of therapeutic agents to targeting moieties, enhancing their delivery to specific cells or tissues.

The principle behind its application lies in the high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter or SMVT), which is often overexpressed on the surface of various cancer cells.[1][2][3][4][5] By attaching a drug or a drug-loaded nanocarrier to **Biotin-PEG4-acid**, the therapeutic payload can be selectively delivered to tumor sites, thereby increasing efficacy and reducing off-target toxicity.[3][5][6] The PEG spacer enhances the solubility and bioavailability of the conjugate, prolongs its circulation half-life by preventing rapid clearance, and provides a flexible linker that allows the biotin moiety to efficiently bind to its receptor.[7][8][9][10] The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as drugs, proteins, or the surface of nanoparticles.[7][9][10]

## **Applications in Drug Delivery**



**Biotin-PEG4-acid** has been successfully employed in a variety of drug delivery systems, primarily for cancer therapy. Its versatility allows for its incorporation into diverse platforms, including:

- Small Molecule Drug Conjugates: Direct conjugation of cytotoxic drugs to **Biotin-PEG4-acid** can enhance their tumor-specific delivery.[3]
- Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) with Biotin-PEG4-acid enables active targeting to cancer cells.[4][11][12][13] This approach is particularly promising for encapsulating and delivering poorly soluble drugs.
- PROTACs: Biotin-labeled, PEG-based linkers are utilized in the synthesis of Proteolysis
  Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins
  within cells.[14]
- Theranostic Systems: Integration of Biotin-PEG4-acid into imaging agents or nanoparticles carrying both a therapeutic and a diagnostic agent allows for simultaneous tumor targeting, imaging, and treatment.

# Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data from various studies utilizing biotin-PEGylated drug delivery systems.

Table 1: Physicochemical Properties of Biotin-PEG4-Acid



| Property          | Value            | Reference |
|-------------------|------------------|-----------|
| Chemical Formula  | C21H37N3O8S      | [9]       |
| Molecular Weight  | 491.6 g/mol      | [9]       |
| CAS Number        | 721431-18-1      | [7][9]    |
| Purity            | ≥ 96% - 98%      | [9][15]   |
| Solubility        | Water, DMSO, DMF | [9]       |
| Storage Condition | -20°C            | [9]       |

Table 2: Characterization of Biotin-PEG Functionalized Nanoparticles

| Nanoparticl<br>e System                             | Drug        | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Drug<br>Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|-----------------------------------------------------|-------------|-----------------------|---------------------------|------------------------------------------------|-----------|
| Biotin-zein<br>conjugated<br>nanoparticles          | Decitabine  | 95.29                 | -17.7                     | 96.31                                          | [16]      |
| Biotin-<br>Gemcitabine-<br>NLC                      | Gemcitabine | 203.1                 | -                         | -                                              | [12]      |
| Gemcitabine-<br>NLC<br>(uncoated)                   | Gemcitabine | 194.5                 | -                         | -                                              | [12]      |
| TPP-PEG-<br>biotin SANs                             | Ru-1        | -                     | -                         | -                                              | [17]      |
| Biotin-<br>conjugated<br>porphyrin<br>nanoparticles | Doxorubicin | -                     | -                         | 25.03                                          | [4]       |



Table 3: In Vitro and In Vivo Efficacy Data

| Drug Delivery<br>System                   | Cell Line /<br>Animal Model | Outcome                     | Quantitative<br>Result                    | Reference |
|-------------------------------------------|-----------------------------|-----------------------------|-------------------------------------------|-----------|
| Biotin-conjugated gemcitabine             | A549 cells                  | Reduced cell viability      | <20% viability at<br>1 μM                 | [1]       |
| Gemcitabine alone                         | A549 cells                  | Reduced cell viability      | >70% viability at<br>1 μM                 | [1]       |
| Biotin-conjugated polymer                 | Colo-26 cells               | Enhanced<br>cellular uptake | >2-fold more<br>fluorescence<br>intensity | [1]       |
| Biotin-PEG4-1,8-<br>naphthalimide<br>(4d) | MGC-803<br>xenograft        | Tumor growth inhibition     | -                                         | [18]      |
| Biotin-conjugated nanoparticles           | HeLa cell<br>xenograft      | Tumor volume reduction      | 3.8-fold reduction                        | [19]      |
| Non-biotin<br>conjugated<br>nanoparticles | HeLa cell<br>xenograft      | Tumor volume reduction      | 2.3-fold reduction                        | [19]      |

# **Experimental Protocols**

# Protocol 1: Conjugation of Biotin-PEG4-acid to an Amine-Containing Molecule (e.g., Protein or Nanoparticle Surface)

This protocol describes a general method for conjugating the carboxylic acid group of **Biotin-PEG4-acid** to a primary amine using carbodiimide chemistry.

#### Materials:

Biotin-PEG4-acid[9]



- Amine-containing molecule (e.g., protein, amine-functionalized nanoparticle)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: MES buffer (pH 4.5-6.0)
- Conjugation Buffer: PBS or HEPES buffer (pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine, Tris buffer)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Activation of Biotin-PEG4-acid:
  - Dissolve Biotin-PEG4-acid in the Activation Buffer.
  - Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over Biotin-PEG4-acid).
  - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHSester intermediate.
- Conjugation to the Amine-Containing Molecule:
  - Dissolve the amine-containing molecule in the Conjugation Buffer.
  - Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:



- Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-ester.
- Incubate for 15-30 minutes at room temperature.
- Purification:
  - Remove excess, unreacted Biotin-PEG4-acid and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography or dialysis.
- Characterization:
  - Confirm the successful conjugation and determine the degree of biotinylation using appropriate analytical techniques (e.g., HABA assay, MALDI-TOF mass spectrometry, or HPLC).

# Protocol 2: Formulation of Biotin-PEGylated Lipid Nanoparticles (LNPs)

This protocol outlines a general procedure for preparing biotin-functionalized LNPs using the thin-film hydration method followed by extrusion.

#### Materials:

- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
- Biotin-PEG-lipid (e.g., DSPE-PEG(2000)-Biotin)
- Drug to be encapsulated
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., PBS, HEPES)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)



#### Procedure:

#### Lipid Film Formation:

- Dissolve the lipids, cholesterol, and Biotin-PEG-lipid in the organic solvent in a roundbottom flask. The molar ratio of the components should be optimized for the desired formulation.
- Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

#### Hydration:

- Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.
- The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

#### Extrusion:

 Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar LNPs with a more uniform size distribution.

#### • Purification:

 Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.

#### Characterization:

- Characterize the formulated Biotin-PEG-LNPs for particle size, polydispersity index (PDI),
   and zeta potential using dynamic light scattering (DLS).
- Determine the drug encapsulation efficiency and loading content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).



## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the conjugation of **Biotin-PEG4-acid**.





Click to download full resolution via product page

Caption: Biotin-mediated targeted drug delivery pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Biotin-guided anticancer drug delivery with acidity-triggered drug release Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. medkoo.com [medkoo.com]
- 8. updates.reinste.com [updates.reinste.com]
- 9. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin-Functionalized Lipid Nanoparticles: A Promising Approach for Gemcitabine Delivery in Non-Small Cell Lung Cancer Treatment – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 13. zh-tw.genizer.com [zh-tw.genizer.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]



- 17. Multifunctional TPP-PEG-biotin self-assembled nanoparticle drug delivery-based combination therapeutic approach for co-targeting of GRP78 and lysosome PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotin Decorated Gold Nanoparticles for Targeted Delivery of a Smart-Linked Anticancer Active Copper Complex: In Vitro and In Vivo Studies. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Biotin-PEG4-Acid in Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667292#biotin-peg4-acid-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com